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Compound of Interest

N-Hydroxy-2-
Compound Name: o )
methoxyacetimidamide

Cat. No.: B3431883

Spectroscopic Data of N-Hydroxy-2-
methoxyacetimidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for N-Hydroxy-2-methoxyacetimidamide. Due to the limited availability of published
experimental data for this specific compound, this document presents a compilation of
characteristic spectroscopic features derived from analogous structures and functional groups.
The information herein is intended to serve as a reference for the identification and
characterization of N-Hydroxy-2-methoxyacetimidamide and related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for N-Hydroxy-2-methoxyacetimidamide. These
values are based on established chemical shift ranges, absorption frequencies, and
fragmentation patterns for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 'H NMR Spectroscopic Data for N-Hydroxy-2-methoxyacetimidamide
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Chemical Shift . .
Protons Multiplicity Integration Notes

(6, ppm)

Chemical shift
can vary

N-H 1.0-5.0 Broad Singlet 1H significantly with
solvent and

concentration.

Chemical shift is
highly dependent
] on solvent,
O-H 0.5-5.0 Broad Singlet 1H
temperature, and
hydrogen

bonding.

Methoxy groups

typically appear
-O-CHs 3.3-3.8[1] Singlet 3H ypicaly ?p

as sharp singlets

in this region.[2]

The chemical

shift is influenced
-CHz-0O- 3.6 -4.7[1] Singlet 2H by the adjacent

electronegative

oxygen atom.[3]

Protons on a
carbon adjacent
toa C=Nor C=0

group are

C-CHs 1.8-2.7[1] Singlet 3H

typically in this

range.

Table 2: Predicted 3C NMR Spectroscopic Data for N-Hydroxy-2-methoxyacetimidamide
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Carbon Chemical Shift (6, ppm) Notes
The chemical shift for the imine
C=N 150 - 170 carbon is characteristically
downfield.
A typical range for a methox
-O-CHs 46 - 69[2] P J Y
carbon.
Influenced by the
-CHz-O- 60 - 80[4] electronegativity of the
attached oxygen.
The chemical shift for the
C-CHs 10-30 methyl carbon attached to the

imine carbon.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for N-Hydroxy-2-methoxyacetimidamide
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Functional Group

Absorption Range
(cm™)

Intensity

Notes

O-H Stretch (N-OH)

3500 - 3200[5][6]

Strong, Broad

Indicative of the N-
hydroxy group, often
broadened by
hydrogen bonding.

N-H Stretch

3400 - 3250[6]

Medium

Characteristic of the

amine group.

C-H Stretch (sp?3)

3000 - 2850[6][7]

Medium to Strong

From the methyl and

methylene groups.

C=N Stretch (Imine)

1690 - 1630[5][8]

Medium to Weak

A key indicator for the
acetimidamide

functionality.

Associated with the

C-O Stretch (Ether) 1300 - 1000[9] Strong
methoxy group.
Characteristic of the
N-O Stretch 950 - 910 Medium N-O bond in the N-

hydroxy group.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for N-Hydroxy-2-

methoxyacetimidamide
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Fragmentation
m/z Value lon Notes
Pathway

Expected in soft
Protonated molecular o )
[M+H]* [CaH11N202]* ionization techniques

ion
like ESI or CI.

) . ] Expected in electron
[M]*+ [CaH10N202]* Molecular ion o
ionization (El).

A potential
] fragmentation for N-
M- 16 [CaH10N20]* Loss of oxygen
hydroxy compounds.

[10]

Common
) fragmentation for
M- 17 [CaHoN202]* Loss of «OH radical
hydroxylated

compounds.

) Cleavage of the
M -31 [C3H7N20]* Loss of «OCHs radical
methoxy group.

A more complex
M - 45 [C3H7N2]* Loss of «COzH radical rearrangement and
fragmentation.

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the
spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of N-Hydroxy-2-methoxyacetimidamide is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-ds, or D20). A
small amount of a reference standard, such as tetramethylsilane (TMS), is added if not
already present in the solvent.
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Instrumentation: *H and 3C NMR spectra are acquired on a 400 MHz or higher field NMR
spectrometer.

'H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans
for a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled 3C experiment is conducted. Due to the low
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): A small amount of the sample is finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet.

o Solid/Liquid Sample (Thin Film): A few drops of a concentrated solution of the sample in a
volatile solvent are placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to
evaporate.

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr
pellet/salt plate) is recorded. The sample is then placed in the beam path, and the sample
spectrum is recorded. The final spectrum is presented in terms of percent transmittance
versus wavenumber (cm™1).

Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-
MS).
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¢ lonization:

o Electron lonization (El): Used for volatile compounds, typically in GC-MS. It is a hard
ionization technique that causes extensive fragmentation.

o Electrospray lonization (ESI) or Chemical lonization (CI): These are soft ionization
techniques commonly used in LC-MS, which typically result in the observation of the
protonated molecular ion with less fragmentation.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight, or ion trap).

» Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus
m/z. The molecular weight and fragmentation pattern are analyzed to deduce the structure of

the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound such as N-Hydroxy-2-methoxyacetimidamide.
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Compound Synthesis & Purification

Synthesis of N-Hydroxy-2-methoxyacetimidamide

l

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy
( (1H, 13C) ] CR Spectroscopy] [Mass Spectrometra

Data Analysis & Structure Elucidation

Analyze Chemical Shifts, Identify Functional Determine Molecular Weight
Coupling Constants, Integration Group Absorptions & Fragmentation Pattern

Combine Spectroscopic Data
to Confirm Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization of a Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b3431883#spectroscopic-data-for-n-hydroxy-2-
methoxyacetimidamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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